Research should focus on developing personalized antiplatelet therapy regimens using cangrelor tetrasodium. [] This involves identifying genetic or clinical factors that influence individual responses to cangrelor tetrasodium, enabling tailored dosing strategies and minimizing adverse events. []
Exploring the potential of cangrelor tetrasodium in other areas involving platelet activation, such as cancer metastasis and inflammatory diseases, is crucial. [] Understanding its role in these diverse conditions could lead to novel therapeutic approaches. []
Further research should aim to refine cangrelor tetrasodium dosing regimens for specific clinical and research applications. [, ] This includes investigating different bolus and infusion strategies to achieve optimal platelet inhibition while minimizing bleeding risks in diverse patient populations. [, ]
Large-scale, head-to-head comparisons of cangrelor tetrasodium with other antiplatelet agents, such as glycoprotein IIb/IIIa inhibitors, are necessary. [, ] This research will provide valuable insights into the comparative effectiveness and safety of different antiplatelet strategies, guiding clinical decision-making and improving patient outcomes. [, ]
Cangrelor tetrasodium is derived from cangrelor, which is synthesized from 2-thiobarbituric acid and peracetyl-D-ribofuranose. It belongs to the class of non-thienopyridine antiplatelet drugs and is recognized for its rapid onset of action and short half-life. The drug is administered intravenously and is marketed under the trade name Kengreal among others .
The synthesis of cangrelor tetrasodium involves several complex steps:
The final product, cangrelor tetrasodium, is obtained through further purification processes that include lyophilization and chromatography to ensure high purity levels (≥99.5%) before formulation into injectable form .
Cangrelor tetrasodium has a complex molecular structure characterized by multiple functional groups:
The structural integrity of cangrelor tetrasodium allows it to effectively bind to the P2Y12 receptor, inhibiting platelet activation. Its structural formula includes phosphonate groups that are crucial for its interaction with biological targets .
Cangrelor tetrasodium participates in several significant chemical reactions:
The mechanism of action for cangrelor tetrasodium involves:
Cangrelor tetrasodium exhibits several notable physical and chemical properties:
These properties are crucial for its formulation as an injectable drug intended for clinical use .
Cangrelor tetrasodium has several important applications in clinical medicine:
CAS No.: 28272-18-6
CAS No.: 15548-43-3
CAS No.: 65941-22-2
CAS No.: 480-09-1
CAS No.: 60640-59-7
CAS No.: